4-(2-methoxyphenyl)tetrahydro-2H-pyran
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Overview
Description
4-(2-Methoxyphenyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-methoxyphenyl)tetrahydro-2H-pyran involves the Prins cyclization reaction. This reaction typically uses isoprenol and benzaldehyde as starting materials, with montmorillonite K10 clay as an acid catalyst . The reaction conditions include a temperature of 70°C, a ratio of aldehyde to isoprenol of 0.9:1, and the use of toluene as a solvent . Another method involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-(2-Methoxyphenyl)tetrahydro-2H-pyran has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the methoxyphenyl group.
2-Methoxytetrahydropyran: Similar structure but with a methoxy group on the tetrahydropyran ring.
4-Methyltetrahydro-2H-pyran-2-one: A related compound with a ketone functional group.
Uniqueness
4-(2-Methoxyphenyl)tetrahydro-2H-pyran is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)oxane |
InChI |
InChI=1S/C12H16O2/c1-13-12-5-3-2-4-11(12)10-6-8-14-9-7-10/h2-5,10H,6-9H2,1H3 |
InChI Key |
RWGAUBPDRQJOQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCOCC2 |
Origin of Product |
United States |
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